

# Application Notes and Protocols for Ro 31-8830 in Cell Culture

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ro 31-8830

Cat. No.: B1680676

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## Introduction

**Ro 31-8830** is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] As a derivative of staurosporine, **Ro 31-8830** exhibits greater selectivity for PKC isozymes, making it a valuable tool for dissecting PKC-dependent signaling pathways in cell culture models.[2] These application notes provide detailed protocols for the use of **Ro 31-8830** in cell culture, including methods for assessing its effects on cell viability and protein phosphorylation, along with quantitative data on its inhibitory activity.

## Data Presentation

### Table 1: Inhibitory Activity of Ro 31-8830 against PKC Isozymes

PKC Isozyme	IC <sub>50</sub> (nM)
α (alpha)	9
βI (beta I)	28
βII (beta II)	31
γ (gamma)	37
ε (epsilon)	108

IC<sub>50</sub> values represent the concentration of **Ro 31-8830** required to inhibit 50% of the PKC isozyme activity in vitro.

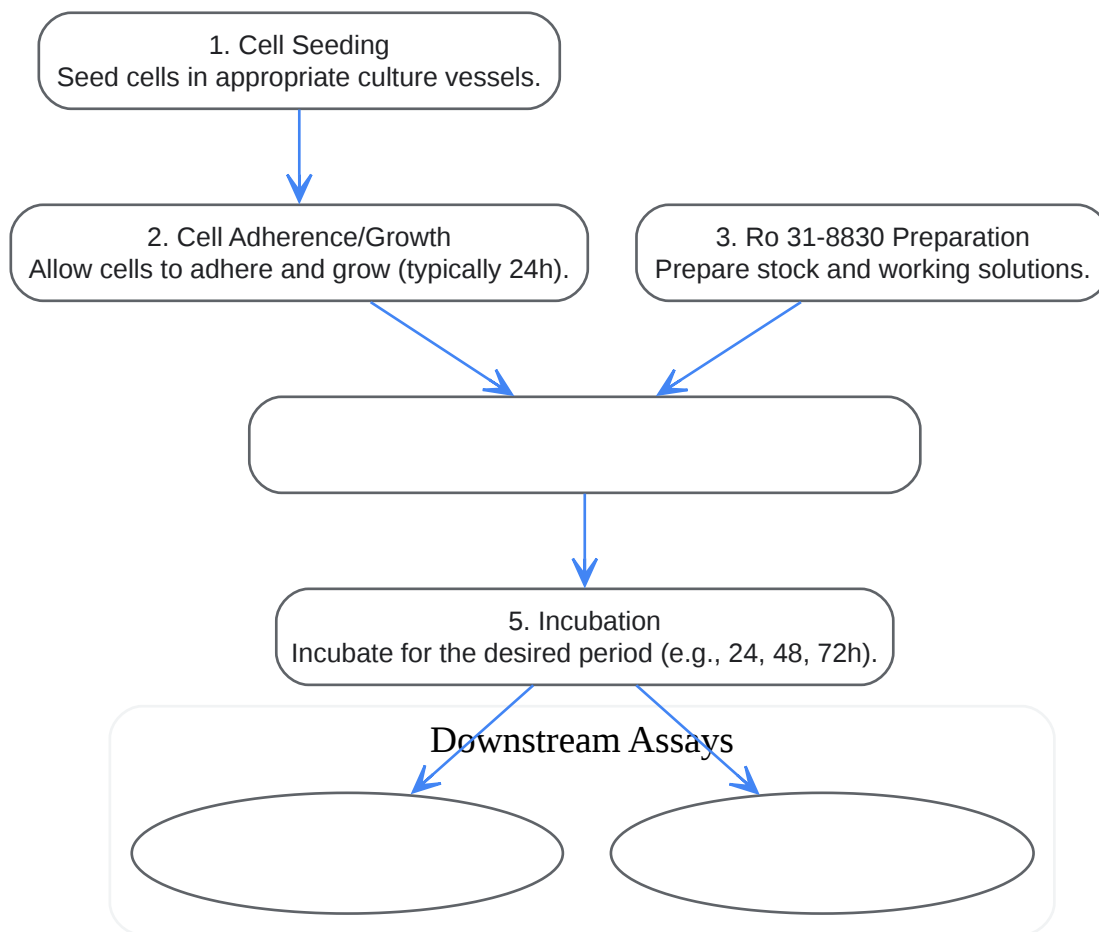
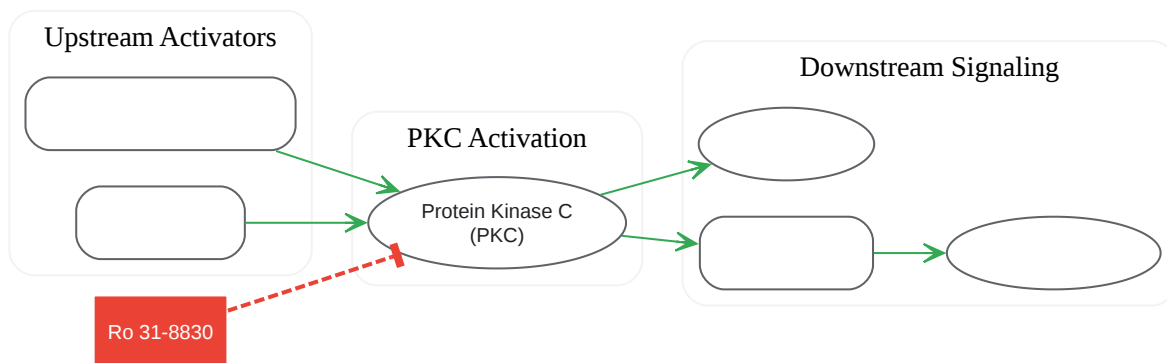
**Table 2: Cytotoxic Activity of Ro 31-8830 in Human Cancer Cell Lines**

Cell Line	Cancer Type	Assay Duration	IC <sub>50</sub> (μM)
MCF-7	Breast Adenocarcinoma	24 hours	~30 μM for a similar compound (Steviol glycoside)[3]
48 hours	~24 μM for a similar compound (Steviol glycoside)[3]		
Jurkat	T-cell Leukemia	24 hours	12.86 μM (for Artesunate)[4]
48 hours	5.41 μM (for Artesunate)[4]		
HL-60	Promyelocytic Leukemia	Not Specified	~5 μM (for rECP)[5]
U937	Histiocytic Lymphoma	48 hours	IC <sub>50</sub> value determined for other compounds[6]

Note: Specific IC<sub>50</sub> values for **Ro 31-8830** cytotoxicity in these cancer cell lines are not readily available in the provided search results. The data presented are from studies on different compounds and are included for illustrative purposes to indicate the range of potencies observed in similar assays. Researchers should determine the IC<sub>50</sub> for their specific cell line and experimental conditions.

## Signaling Pathways and Experimental Workflows

### PKC Signaling Pathway Inhibition by Ro 31-8830



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Address: 3281 E Guasti Rd  
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